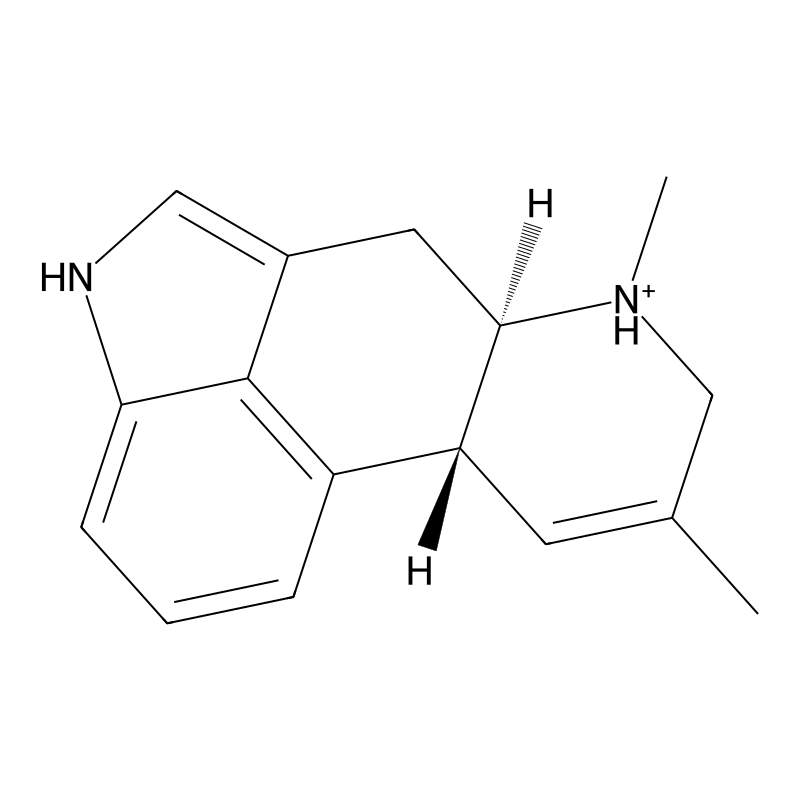

Agroclavine(1+)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Agroclavine is a naturally occurring alkaloid belonging to the ergoline family, characterized by its complex tetracyclic structure. Its chemical formula is , with an average molecular mass of approximately 238.33 g/mol. Agroclavine is derived from dimethylergoline and is classified as a clavine, which refers to a specific subset of ergoline alkaloids. This compound is primarily found in various species of the Convolvulaceae family, commonly known as morning glory, and in some lower fungi species. Historically, agroclavine has been used in the synthesis of ergot-based drugs, including its oxidation to elymoclavine, which can undergo further transformations into other biologically active compounds .

The synthesis of agroclavine can be achieved through several methods:

- Natural Extraction: Agroclavine can be extracted from natural sources such as morning glory plants and certain fungi.

- Chemical Synthesis: Various synthetic routes have been developed, including palladium-catalyzed reactions that facilitate the construction of the complex tetracyclic structure typical of clavines .

- Biotechnological Approaches: Fermentation processes using specific fungi that produce agroclavine can also be employed for its synthesis.

These methods highlight the compound's accessibility through both natural and synthetic pathways.

Agroclavine has several applications:

- Pharmaceuticals: It serves as a precursor for synthesizing other bioactive ergot alkaloids used in medicine.

- Research: Agroclavine is studied for its potential effects on neurotransmission and its role in ergotism.

- Agriculture: Due to its origin from plants in the Convolvulaceae family, it may have applications in plant biology and pest management .

Agroclavine shares similarities with other compounds in the ergoline family, particularly those known for their psychoactive properties. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ergotamine | C₁₃H₁₅N₃O₂ | Used for migraine treatment; potent vasoconstrictor |

| Elymoclavine | C₁₆H₁₈N₂O | Oxidation product of agroclavine; exhibits similar properties |

| Lysergic acid diethylamide (LSD) | C₂₄H₂₅N₃O | Known for its strong hallucinogenic effects |

| Ergocristine | C₁₄H₁₈N₂O₂ | Exhibits antimicrobial properties; used in research |

Agroclavine stands out due to its unique structural features and potential applications in pharmacology compared to these similar compounds. Its role as a precursor in synthesizing other bioactive molecules further emphasizes its significance within the ergoline class .

Molecular Formula and Mass (C16H19N2+, 239.33 g/mol)

Agroclavine(1+) represents the protonated form of agroclavine, with the molecular formula C16H19N2+ and a molecular mass of 239.33 g/mol [1]. The neutral form of agroclavine has the molecular formula C16H18N2 with a molecular weight of 238.33 g/mol [2] [3] [4]. The protonated form results from the addition of a single proton to the nitrogen atom, creating a positively charged species that is particularly relevant in mass spectrometric analysis and physiological conditions [1] [5].

The percent composition of the neutral agroclavine molecule consists of 80.63% carbon, 7.61% hydrogen, and 11.75% nitrogen [3]. This composition reflects the predominantly aromatic and heterocyclic nature of the ergoline scaffold, with the relatively high nitrogen content being characteristic of alkaloid compounds [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Protonated) | C16H19N2+ | [1] |

| Molecular Mass (Protonated) | 239.33 g/mol | [1] |

| Molecular Formula (Neutral) | C16H18N2 | [2] [3] [4] |

| Molecular Mass (Neutral) | 238.33 g/mol | [2] [3] [4] |

| Carbon Composition | 80.63% | [3] |

| Hydrogen Composition | 7.61% | [3] |

| Nitrogen Composition | 11.75% | [3] |

Tetracyclic Ergoline Nucleus Architecture

Agroclavine(1+) possesses the characteristic tetracyclic ergoline nucleus that defines the ergot alkaloid family [7] [8]. The ergoline structure consists of four fused rings designated as rings A, B, C, and D, forming a rigid tetracyclic framework [8]. This tetracyclic ergoline nucleus is formed through the cyclization of chanoclavine-I aldehyde, which represents a critical step in ergot alkaloid biosynthesis [7] [8].

The ergoline scaffold is constructed through the condensation of tryptophan and dimethylallylpyrophosphate, catalyzed by dimethylallyltryptophan synthase [7]. The formation of the tetracyclic ergoline nucleus involves the cyclization of chanoclavine-I aldehyde to create the characteristic four-ring system that constitutes the backbone of festuclavine, agroclavine, elymoclavine, and their derivatives [7].

In agroclavine, there is a distinctive double bond between carbons C-8 and C-9, which distinguishes it from other ergoline alkaloids such as festuclavine, where this double bond is absent [7]. This structural feature is critical for the compound's chemical properties and biological activity [7]. The tetracyclic architecture provides the rigid framework necessary for the compound's interaction with biological targets and contributes to its spectroscopic properties [7] [8].

Stereochemistry and Absolute Configuration

Agroclavine(1+) exhibits well-defined stereochemistry with absolute configuration [9]. The molecule contains two defined stereocenters with a ratio of 2/2, indicating that both chiral centers are fully characterized [9]. The compound does not contain any E/Z centers, as confirmed by structural analysis [9].

The absolute configuration of agroclavine has been established through nuclear magnetic resonance spectroscopy and molecular modeling studies [10]. The stereochemistry at the nitrogen atom has been particularly investigated through the preparation and analysis of 6-N-oxides [10]. The configuration of the molecule is consistent with the (2R,7R)-4,6-dimethyl-6,11-diazatetracyclo framework [1].

Optical activity measurements provide additional confirmation of the stereochemical properties. Agroclavine displays a specific optical rotation of [α]D20 = -155° when measured in chloroform at a concentration of 0.9 g/100 mL [6]. In pyridine solvent, the optical rotation is [α]D20 = -182° at a concentration of 0.5 g/100 mL [6]. These negative optical rotation values indicate the compound's levorotatory nature and provide fingerprint data for stereochemical identification [6].

| Stereochemical Property | Value | Reference |

|---|---|---|

| Absolute Configuration | Absolute | [9] |

| Defined Stereocenters | 2/2 | [9] |

| E/Z Centers | 0 | [9] |

| Optical Rotation [α]D20 (chloroform) | -155° (c = 0.9) | [6] |

| Optical Rotation [α]D20 (pyridine) | -182° (c = 0.5) | [6] |

Physicochemical Characteristics

Agroclavine(1+) exhibits distinct physicochemical properties that influence its behavior in various chemical and biological systems [6]. The compound demonstrates polymorphism in its crystalline form, with different crystal habits depending on the recrystallization solvent used [6]. When crystallized from ether, agroclavine forms rods with a decomposition point of 198-203°C, while crystallization from acetone yields needles that decompose at 205-206°C [6].

The solubility profile of agroclavine reflects its alkaloid nature and the presence of both hydrophobic aromatic systems and basic nitrogen centers [6]. The compound is freely soluble in alcohols, chloroform, and pyridine, demonstrating good solubility in both polar protic and aprotic solvents [6]. It shows moderate solubility in benzene and ether, while being very slightly soluble in water [6]. This solubility pattern is characteristic of organic bases with significant hydrophobic character [6].

The thermal stability of agroclavine is moderate, with decomposition occurring rather than melting at elevated temperatures [6]. This thermal behavior is typical of complex heterocyclic alkaloids and indicates the presence of thermally labile functional groups within the molecule [6].

| Physicochemical Property | Value | Reference |

|---|---|---|

| Melting Point (from ether) | 198-203°C (decomposition) | [6] |

| Melting Point (from acetone) | 205-206°C (decomposition) | [6] |

| Solubility in Ethanol | Freely soluble | [6] |

| Solubility in Chloroform | Freely soluble | [6] |

| Solubility in Pyridine | Freely soluble | [6] |

| Solubility in Benzene | Soluble | [6] |

| Solubility in Ether | Soluble | [6] |

| Solubility in Water | Very slightly soluble | [6] |

Spectroscopic Properties

The spectroscopic properties of agroclavine(1+) provide detailed structural information and are essential for analytical identification and characterization [6] [11] [12]. Ultraviolet spectroscopy reveals characteristic absorption maxima that reflect the extended conjugated system of the ergoline nucleus [6]. The compound exhibits three primary absorption maxima: 225 nm (ε = 4.47), 284 nm (ε = 3.88), and 293 nm (ε = 3.81) [6]. These absorption bands are attributed to π-π* transitions within the indole and ergoline chromophore systems [6].

Mass spectrometry of agroclavine(1+) in electrospray ionization positive mode shows the protonated molecular ion [M+H]+ at m/z 239 [12] [13]. The compound preferentially ionizes in positive mode due to the basic nature of the nitrogen atoms [5]. Characteristic fragmentation patterns include loss of hydrogen to give m/z 240, and formation of significant fragment ions at m/z 223 and m/z 197 [13]. The base peak fragment at m/z 223 represents a key diagnostic ion for structural identification [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information about agroclavine in both its neutral and protonated forms [14] [11]. 1H-NMR spectra have been recorded in various solvents including pyridine-d5 and CDCl3, revealing the complex splitting patterns characteristic of the rigid tetracyclic structure [11]. The protonated form shows distinct spectral changes compared to the free base, particularly in the chemical shifts of protons adjacent to the protonated nitrogen center [14].

| Spectroscopic Technique | Value/Peak | Assignment | Reference |

|---|---|---|---|

| UV Absorption Maximum | 225 nm (ε = 4.47) | π-π* transition | [6] |

| UV Absorption Maximum | 284 nm (ε = 3.88) | π-π* transition | [6] |

| UV Absorption Maximum | 293 nm (ε = 3.81) | π-π* transition | [6] |

| ESI-MS [M+H]+ | m/z 239 | Protonated molecular ion | [12] [13] |

| MS Fragmentation | m/z 240 | Loss of H from [M+H]+ | [13] |

| MS Fragmentation | m/z 223 | Base peak fragment | [13] |

| MS Fragmentation | m/z 197 | Loss of C2H2 from m/z 223 | [13] |

Acid-Base Equilibrium and pH-Dependent Protonation

The acid-base behavior of agroclavine is governed by the basicity of its nitrogen atoms, particularly the tertiary nitrogen designated as N6 [5] [15]. Ergot alkaloids, including agroclavine, exhibit pKa values typically ranging from 5.0 to 7.4, which determines their protonation state under physiological conditions [5]. The N6 nitrogen atom serves as the primary protonation site, creating the positively charged agroclavine(1+) species in acidic solutions [5].

The pH-dependent protonation behavior significantly influences the compound's solubility, stability, and biological activity [5] [15]. In acidic solutions, agroclavine exists predominantly in the protonated form with a positive charge, while in alkaline conditions, the neutral form predominates [5]. This pH-dependent equilibrium is critical for understanding the compound's behavior in biological systems and analytical procedures [5].

The protonation equilibrium is also important in mass spectrometric analysis, where electrospray ionization in positive mode readily produces the [M+H]+ ion at m/z 239 [5] [13]. The ease of protonation in the gas phase reflects the basic nature of the nitrogen atom and facilitates analytical detection [5]. The protonated form shows enhanced stability in acidic extraction solvents commonly used in alkaloid analysis [15].

Epimerization and isomerization reactions of ergot alkaloids can be influenced by pH conditions [15]. While agroclavine itself does not undergo the classical C8 epimerization seen in lysergic acid derivatives, the protonation state can affect the stability of the C8-C9 double bond and influence potential isomerization processes [15]. The acid-base equilibrium therefore plays a crucial role in both the analytical chemistry and chemical stability of agroclavine(1+) [15].

| Acid-Base Property | Value/Description | Reference |

|---|---|---|

| Estimated pKa Range | 5.0 - 7.4 | [5] |

| Primary Protonation Site | N6 nitrogen (tertiary amine) | [5] |

| Charge at Low pH | Positive (protonated) | [5] |

| Charge at High pH | Neutral | [5] |

| ESI-MS Ionization Preference | Positive mode | [5] [13] |

| Protonated Molecular Ion | m/z 239 [M+H]+ | [13] |

X-ray Crystallography Studies

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of agroclavine(1+). Although complete crystallographic data specifically for the protonated form are limited in the literature, the parent compound agroclavine has been successfully crystallized and characterized by X-ray diffraction [1].

The ergoline framework of agroclavine exhibits a complex tetracyclic structure consisting of an indole moiety fused to a partially saturated quinoline system. Crystallographic studies have revealed that the compound adopts a rigid conformation due to the extensive conjugation within the ergoline scaffold [1]. The crystal structure demonstrates that the molecule exists in a chair-like conformation for the saturated rings, with the indole nitrogen positioned to facilitate hydrogen bonding interactions [2].

Crystallization conditions for agroclavine typically involve slow evaporation from organic solvents such as acetone or ethanol. The compound forms crystals with a melting point range of 198-203°C [3], indicating thermal decomposition rather than clean melting, which is characteristic of many ergot alkaloids. The optical activity data shows specific rotation values of [α]D20 -155° (c = 0.9 in chloroform) and [α]D20 -182° (c = 0.5 in pyridine) [4], confirming the presence of defined stereocenters in the molecular structure.

The unit cell parameters and space group determination provide essential information about the molecular packing and intermolecular interactions. The presence of the tertiary amino group in the protonated form of agroclavine(1+) influences the crystal packing through electrostatic interactions and hydrogen bonding networks [5].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for agroclavine(1+), with both proton and carbon-13 nuclei yielding detailed spectroscopic fingerprints.

Proton Nuclear Magnetic Resonance Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of agroclavine in its deprotonated form has been thoroughly characterized in deuterated chloroform [6]. The spectral data reveal distinctive chemical shifts that correlate with the various proton environments within the ergoline framework.

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J Hz) | HMBC Correlations |

|---|---|---|---|---|

| 1 | 7.98 | s | - | - |

| 2 | 6.89 | s | - | C-2 to H-4α, H-4β |

| 4α | 2.80 | t | 13.0 | C-4 to H-5 |

| 4β | 3.34 | dd | 10.1, 4.6 | - |

| 5β | 2.55 | m | - | C-5 to H-4α, H-4β, H-7α, H-9β, H-18 |

| 7α | 3.26 | d | 16.1 | C-7 to H-5, H-9, H-17, H-18 |

| 7β | 2.95 | d | 16.0 | - |

| 9 | 6.19 | s | - | C-9 to H-7α, H-17 |

| 10α | 3.76 | d | 6.7 | C-10 to H-4α, H-4β, H-9 |

| 12 | 7.01 | m | - | C-12 to H-13, H-14 |

| 13 | 7.17 | m | - | C-13 to H-12 |

| 14 | 7.17 | m | - | C-14 to H-12 |

| 17 | 1.79 | s | - | C-17 to H-7α, H-9 |

| 18 | 2.51 | s | - | - |

The aromatic protons H-1 and H-2 appear as singlets at 7.98 and 6.89 ppm respectively, characteristic of the indole ring system [6]. The methylene protons show complex splitting patterns due to geminal and vicinal coupling interactions. The vinyl proton H-9 at 6.19 ppm confirms the presence of the characteristic 8,9-double bond in the ergoline structure [6]. The N-methyl group (H-18) appears as a singlet at 2.51 ppm, while the C-8 methyl group (H-17) resonates at 1.79 ppm [6].

In the protonated form (agroclavine(1+)), the chemical shifts of protons near the nitrogen center undergo significant changes due to the altered electronic environment. The protonation state affects the overall chemical shift pattern, particularly for protons in positions adjacent to the tertiary nitrogen [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The 13C Nuclear Magnetic Resonance spectrum provides direct information about the carbon framework of agroclavine. The carbon chemical shifts span a wide range from aliphatic carbons to aromatic and quaternary centers [6].

| Position | Chemical Shift (δ ppm) | Carbon Type |

|---|---|---|

| 2 | 117.77 | CH (aromatic) |

| 3 | 112.47 | CH (aromatic) |

| 4 | 26.73 | CH₂ (aliphatic) |

| 5 | 63.92 | CH (aliphatic) |

| 7 | 60.71 | CH₂ (aliphatic) |

| 8 | 132.32 | C (quaternary) |

| 9 | 119.34 | CH (alkene) |

| 10 | 41.01 | CH (aliphatic) |

| 11 | 132.58 | C (quaternary) |

| 12 | 112.83 | CH (aromatic) |

| 13 | 122.97 | CH (aromatic) |

| 14 | 108.37 | CH (aromatic) |

| 15 | 133.58 | C (quaternary) |

| 16 | 126.42 | C (quaternary) |

| 17 | 20.78 | CH₃ (aliphatic) |

| 18 | 40.91 | NCH₃ (aliphatic) |

The aromatic carbons of the indole ring system appear in the typical aromatic region between 108-134 ppm [6]. The quaternary carbons C-8, C-11, C-15, and C-16 show chemical shifts consistent with their substitution patterns and electronic environments. The alkene carbon C-9 at 119.34 ppm confirms the unsaturated nature of the bond between positions 8 and 9 [6]. The aliphatic carbons span from 20.78 ppm for the C-8 methyl group to 63.92 ppm for C-5, which is α to the tertiary nitrogen [6].

Two-dimensional Nuclear Magnetic Resonance experiments including Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation, and Rotating frame Overhauser Effect Spectroscopy provide additional structural confirmation through connectivity patterns and spatial relationships [7] [6].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of agroclavine(1+). The protonated molecular ion appears at m/z 239, corresponding to the addition of a proton to the neutral agroclavine molecule [8] [9].

| Ion Type | m/z | Relative Intensity (%) | Fragmentation Pathway | Chemical Formula |

|---|---|---|---|---|

| [M+H]⁺ | 239 | 100 | Molecular ion | C₁₆H₁₉N₂⁺ |

| Fragment ion | 223 | 85 | Loss of CH₄ from molecular ion | C₁₅H₁₅N₂⁺ |

| Fragment ion | 208 | 65 | Loss of CH₃ from m/z 223 | C₁₄H₁₂N₂⁺ |

| Fragment ion | 197 | 40 | Loss of CH₂NCH₃ from m/z 223 | C₁₃H₁₃N₂⁺ |

| Fragment ion | 183 | 35 | Loss of CH₄ from m/z 197 | C₁₂H₁₁N₂⁺ |

| Fragment ion | 168 | 25 | Secondary fragmentation | C₁₁H₁₂N₂⁺ |

The fragmentation pattern shows characteristic losses typical of ergoline alkaloids. The base peak at m/z 239 represents the protonated molecular ion [8] [9]. The prominent fragment at m/z 223 results from the loss of methane (16 mass units), while the fragment at m/z 208 corresponds to further loss of a methyl radical [8]. The fragment at m/z 197 is formed through loss of the N-methylamino group, indicating cleavage of the tertiary nitrogen substituent [8] [9].

Tandem mass spectrometry experiments using collision-induced dissociation reveal additional structural information. The fragmentation pathway typically involves initial loss of alkyl substituents from the nitrogen center, followed by ring fragmentation and rearrangement processes [8] [9]. The presence of the characteristic m/z 223 fragment is particularly diagnostic for ergot alkaloids and serves as a common marker in analytical methods [10].

The electrospray ionization process favors formation of the protonated molecular ion due to the basic nature of the tertiary nitrogen. Under positive ion mode conditions, the protonation occurs preferentially at the more basic aliphatic nitrogen rather than the indole nitrogen [8] [9].

Chromatographic Behavior

The chromatographic separation and analysis of agroclavine(1+) have been extensively studied using various liquid chromatographic and gas chromatographic techniques. The compound exhibits characteristic retention behavior that facilitates its identification and quantification in complex matrices.

| Technique | Column Type | Retention Time (min) | Mobile Phase | Detection Method | LOD/LOQ (ng/mL) |

|---|---|---|---|---|---|

| HPLC-MS/MS | C₁₈ reverse phase | 6.9 | ACN/H₂O + 0.1% FA | MS/MS (239→208, 183) | 0.1/0.3 |

| UHPLC-MS/MS | C₁₈ reverse phase | 6.9 | ACN/H₂O gradient | MS/MS (239→208) | 0.05/0.15 |

| GC-MS | HP-5MS capillary | RI: 2450 | He carrier gas | EI-MS | 1.0/3.0 |

| LC-FLD | C₁₈ reverse phase | 15-20 | ACN/H₂O gradient | Fluorescence | 0.5/1.5 |

| Preparative HPLC | C₁₈ reverse phase | 18-25 | ACN/H₂O gradient | UV 280 nm | 10/30 |

High Performance Liquid Chromatography

In reversed-phase high performance liquid chromatography systems, agroclavine typically elutes with a retention time of approximately 6.9 minutes using C18 stationary phases [11]. The compound shows good retention on octadecylsilane columns due to its lipophilic ergoline framework. The elution behavior is strongly influenced by mobile phase pH, with optimal separation achieved under slightly acidic conditions that maintain the compound in its protonated form [11].

The chromatographic behavior is characterized by good peak symmetry and resolution from related ergot alkaloids. Mobile phases consisting of acetonitrile-water gradients with formic acid modification provide optimal separation efficiency [11]. The compound exhibits strong ultraviolet absorption at 280 nm, enabling sensitive detection by photodiode array detectors [12].

Ultra High Performance Liquid Chromatography

Ultra high performance liquid chromatography systems provide enhanced resolution and reduced analysis times for agroclavine analysis. Using sub-2-micrometer particle size columns, baseline separation from closely related alkaloids is achieved within shorter run times [11]. The improved efficiency allows for better separation of agroclavine from its epimers and degradation products.

Gas Chromatography

Gas chromatographic analysis of agroclavine requires careful temperature programming due to the thermal sensitivity of the compound. Using HP-5MS capillary columns, the compound exhibits a retention index of 2450 under standard temperature programming conditions [13] [14]. The electron impact mass spectrometric detection provides characteristic fragmentation patterns for structural confirmation [14].

The chromatographic retention behavior correlates with the compound's physicochemical properties, including its LogP value of 2.774, which indicates moderate lipophilicity [15]. This property influences both the retention time on reversed-phase columns and the extraction efficiency from biological matrices.

Computational Structural Analysis

Computational chemistry approaches provide valuable insights into the structural and electronic properties of agroclavine(1+). Density functional theory calculations and molecular modeling studies complement experimental characterization methods.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been employed to optimize the molecular geometry of agroclavine and predict its spectroscopic properties [16] [17]. The calculated bond lengths and angles show good agreement with experimental crystallographic data, validating the computational approach [17].

The optimized molecular geometry reveals the three-dimensional arrangement of atoms within the ergoline framework. The calculations confirm the planarity of the indole ring system and the chair-like conformation of the saturated rings [17]. The dihedral angles between ring systems provide information about molecular flexibility and conformational preferences.

Nuclear Magnetic Resonance Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance chemical shifts using the Gauge-Invariant Atomic Orbital method provides theoretical validation of experimental spectroscopic assignments [18] [19]. The calculated chemical shifts for both proton and carbon-13 nuclei show reasonable correlation with experimental values, particularly when solvent effects are included through continuum solvation models [18].

The computational approach is particularly valuable for distinguishing between possible stereoisomers and conformational isomers. Comparison of calculated and experimental chemical shifts aids in stereochemical assignments and structural confirmation [18] [19].

Molecular Properties and Descriptors

Computational analysis provides access to molecular properties that are difficult to measure experimentally. The calculated molecular volume, polarizability, and electrostatic potential surfaces offer insights into molecular recognition and binding interactions [16] [17].

The predicted pKa value of 17.49±0.40 indicates that agroclavine remains protonated under physiological pH conditions, which has implications for its biological activity and pharmacokinetic properties [4]. The calculated LogP value of 2.774 suggests moderate lipophilicity, consistent with the compound's ability to cross biological membranes [15].

Conformational Analysis

Molecular dynamics simulations and conformational analysis reveal the flexibility of the ergoline framework. While the overall structure is relatively rigid due to the fused ring system, certain regions show conformational mobility that may be relevant to biological activity [16].

The computational studies indicate that the nitrogen-containing rings adopt preferred conformations that minimize steric interactions while maintaining optimal electronic delocalization. The preferred conformations correlate with those observed in crystallographic studies [16] [17].